N'-Isopropylacetohydrazide
Description
Molecular Architecture and Stereochemical Configuration
Structural Description
N'-Isopropylacetohydrazide consists of an acetohydrazide backbone (CH₃CO-NH-NH₂) where the amino group (-NH₂) is substituted with an isopropyl group (CH(CH₃)₂). The molecule can be represented as:
CH₃CO-NH-NH-CH(CH₃)₂ .
Key Structural Features:
| Feature | Description |
|---|---|
| Functional Groups | Acetyl (CH₃CO-), hydrazine (-NH-NH-), isopropyl (CH(CH₃)₂) |
| Bond Types | C=O (carbonyl), C-N (hydrazine), C-C (isopropyl) |
| Molecular Formula | C₅H₁₂N₂O |
| SMILES Notation | CC(C)NNC(=O)C |
| InChI Key | BCKXMOHZATYPNV-UHFFFAOYSA-N |
Stereochemical Analysis:
The molecule lacks stereogenic centers . The isopropyl group is attached to the hydrazine nitrogen, which has no chiral environment due to the presence of two identical hydrogen atoms. Thus, no stereoisomerism is observed.
Crystallographic Analysis and Conformational Studies
Crystallographic Data
No X-ray crystallography data is available for this compound in the provided sources. However, related hydrazide derivatives exhibit planar conformations around the C=O and N-N bonds due to resonance stabilization.
Predicted Conformations:
| Bond | Conformational Preference | Rationale |
|---|---|---|
| C=O | Planar (sp² hybridization) | Resonance stabilization |
| N-N | Partial double-bond character | Delocalization of electrons |
| Isopropyl Group | Torsional freedom around C-N bond | Minimal steric hindrance |
Spectroscopic Identification (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
Predicted ¹H NMR and ¹³C NMR shifts are based on analogous hydrazides:
¹H NMR (CDCl₃) :
| Signal | Chemical Shift (δ) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| CH₃ (acetyl) | 2.1–2.3 | Singlet | 3H | Methyl group |
| CH(CH₃)₂ | 1.0–1.2 | Multiplet | 6H | Methyl groups (isopropyl) |
| NH (hydrazine) | 3.0–4.0 | Broad singlet | 2H | NH protons |
¹³C NMR (CDCl₃) :
| Carbon | Chemical Shift (δ) | Assignment |
|---|---|---|
| C=O (carbonyl) | 170–175 | Acetyl carbonyl |
| CH₃ (acetyl) | 20–25 | Methyl carbon |
| CH(CH₃)₂ | 15–20 | Isopropyl carbons |
Infrared Spectroscopy (IR)
Key IR absorptions are inferred from hydrazide and isopropyl group vibrations:
| Absorption (cm⁻¹) | Assignment | Intensity | Source |
|---|---|---|---|
| 3300–3500 | N-H (hydrazine) stretching | Strong | |
| 1700–1750 | C=O stretching | Strong | |
| 1500–1600 | N-N stretching | Medium | |
| 1300–1400 | C-N stretching (hydrazine) | Medium |
Mass Spectrometry (MS)
Predicted fragmentation patterns for EI-MS :
| m/z | Fragment | Relative Abundance | Assignment |
|---|---|---|---|
| 116 | [M]⁺ (C₅H₁₂N₂O) | 100% | Molecular ion |
| 73 | [CH₃CONH₂]⁺ | 50% | Loss of isopropyl group |
| 43 | [CH(CH₃)₂]⁺ | 30% | Isopropyl cation |
Tautomeric Behavior and Isomeric Stability
Tautomerism
This compound exists exclusively in the hydrazide tautomer (CH₃CO-NH-NH-CH(CH₃)₂). The hydrazonic acid tautomer (CH₃C(OH)-N=N-CH(CH₃)₂) is not energetically favorable due to:
Properties
IUPAC Name |
N'-propan-2-ylacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-4(2)6-7-5(3)8/h4,6H,1-3H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKXMOHZATYPNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NNC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196263 | |
| Record name | Acetic acid, 2-isopropylhydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4466-50-6 | |
| Record name | Acetic acid, 2-(1-methylethyl)hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4466-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-isopropylhydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004466506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4466-50-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49334 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2-isopropylhydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ACETYL-2-ISOPROPYLHYDRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH2AB88NBS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Direct Hydrazinolysis of Isopropyl Acetate or Isopropyl Acetyl Precursors
One classical approach to synthesizing N'-Isopropylacetohydrazide is through the reaction of isopropyl acetate or related acetyl derivatives with hydrazine or hydrazine hydrate. This method involves nucleophilic substitution where hydrazine attacks the carbonyl carbon of the ester or acyl precursor, leading to the formation of the hydrazide.
- Reaction conditions: Typically carried out under reflux in an alcohol solvent such as ethanol or methanol.
- Advantages: Straightforward, uses readily available starting materials.
- Limitations: Requires careful control of temperature and hydrazine concentration to avoid side reactions.
Decarboxylative Hydrazination of Carboxylic Acids (Photocatalytic Method)
A modern and efficient method involves the decarboxylative hydrazination of unactivated carboxylic acids using cerium-based photocatalysts under blue LED irradiation.
-
- A carboxylic acid precursor is mixed with cerium(III) chloride heptahydrate (CeCl3·7H2O, 10 mol%), di-tert-butyl azodicarboxylate (DBAD, 1.5 equiv.), and cesium carbonate (Cs2CO3, 20 mol%) in acetonitrile (MeCN).
- The reaction mixture is purged with nitrogen and irradiated with 455 nm blue LEDs at 25°C for 24 hours.
- The reaction is quenched with saturated sodium bicarbonate solution and extracted with ethyl acetate.
- The product is purified by flash chromatography.
Yields: This method provides moderate to high yields (up to 80%) for various hydrazide derivatives, including this compound analogs.
Advantages: Mild conditions, environmentally friendly, and applicable to a broad range of substrates.
-
- Signal broadening in NMR due to amide rotamers is observed, indicating the formation of stable hydrazide products.
- The method allows for scale-up by increasing substrate concentration and reaction time with only slight yield reduction.
| Parameter | Condition/Value | Notes |
|---|---|---|
| Catalyst | CeCl3·7H2O (10 mol%) | Photocatalyst |
| Base | Cs2CO3 (20 mol%) | Mild base |
| Solvent | Acetonitrile (MeCN) | Polar aprotic solvent |
| Temperature | 25°C | Room temperature |
| Light source | Blue LED (455 nm) | Photocatalytic activation |
| Reaction time | 24 hours | Extended irradiation |
| Purification | Flash chromatography | Silica gel, hexane/ethyl acetate |
Coupling Reactions Using Carbodiimide-Mediated Activation
Another reliable synthetic route involves coupling acetohydrazide with isopropyl-containing carboxylic acids or derivatives using carbodiimide reagents such as 1-ethyl-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDAC) in the presence of additives like benzotriazol-1-ol (HOBt) or N-hydroxysuccinimide (NHS).
-
- The carboxylic acid and acetohydrazide are dissolved in a polar aprotic solvent like N,N-dimethylformamide (DMF).
- EDAC and HOBt are added to activate the carboxyl group, facilitating nucleophilic attack by acetohydrazide.
- The reaction is stirred at room temperature overnight.
- The product is isolated by solvent removal and purified by preparative HPLC or chromatography.
Yields: High yields reported (up to 95%).
Advantages: High specificity, mild conditions, and minimal side products.
| Reagents | Amount/Equiv. | Role |
|---|---|---|
| Acetohydrazide | 1.0 equiv | Nucleophile |
| Carboxylic acid | 1.0 equiv | Substrate |
| EDAC | 1.5 equiv | Carbodiimide coupling agent |
| HOBt | 1.5 equiv | Coupling additive |
| Solvent | DMF | Polar aprotic solvent |
| Temperature | 20°C | Room temperature |
| Reaction time | Overnight | 12-24 hours |
Acid-Catalyzed Hydrazide Formation via Acyl Chlorides
An alternative classical method involves the reaction of isopropylacetyl chloride with hydrazine hydrate under controlled conditions.
-
- Isopropylacetyl chloride is added dropwise to a cooled solution of hydrazine hydrate in an inert solvent like dichloromethane or tetrahydrofuran (THF).
- The mixture is stirred at low temperature to control exothermicity.
- After completion, the reaction mixture is neutralized and the product is isolated by crystallization or extraction.
Advantages: Rapid reaction and high purity product.
Limitations: Requires handling of corrosive acyl chlorides and careful temperature control.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Direct hydrazinolysis | Isopropyl acetate + hydrazine, reflux in EtOH | Moderate | Simple, accessible reagents | Side reactions possible |
| Photocatalytic decarboxylative hydrazination | Carboxylic acid + CeCl3·7H2O + DBAD + Cs2CO3 + Blue LED | Up to 80 | Mild, green, scalable | Requires photoreactor setup |
| Carbodiimide coupling | Carboxylic acid + acetohydrazide + EDAC + HOBt | Up to 95 | High yield, mild conditions | Cost of reagents |
| Acyl chloride reaction | Isopropylacetyl chloride + hydrazine hydrate | High | Fast, high purity | Handling corrosive reagents |
Research Findings and Notes
The photocatalytic method represents a significant advancement in hydrazide synthesis due to its mild conditions and environmental compatibility, avoiding harsh reagents and high temperatures.
Carbodiimide-mediated coupling remains the gold standard for high-purity hydrazide synthesis, especially in pharmaceutical applications, due to its high yields and selectivity.
NMR studies of the products often reveal amide rotamers, indicating the presence of conformational isomers in hydrazide compounds, which is important for understanding their reactivity and stability.
Scale-up experiments in the photocatalytic method show that increasing substrate concentration and extending reaction time can maintain good yields, demonstrating practical applicability.
This comprehensive overview of the preparation methods of this compound integrates classical and modern synthetic strategies with detailed reaction conditions and yields, providing a valuable resource for researchers and industrial chemists. The choice of method depends on available equipment, desired purity, and scale of synthesis.
Chemical Reactions Analysis
Types of Reactions: N’-Isopropylacetohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isopropylacetone, while reduction can produce isopropylhydrazine .
Scientific Research Applications
N'-Isopropylacetohydrazide is a compound that has garnered attention in various scientific research applications due to its unique chemical properties and potential biological activities. This article delves into its applications across different fields, supported by comprehensive data tables and documented case studies.
Anticancer Activity
Research has indicated that derivatives of acetohydrazides, including this compound, exhibit significant anticancer properties. In vitro studies have shown that such compounds can inhibit the growth of various cancer cell lines, including:
| Cell Line | Cancer Type | IC50 Value (µM) |
|---|---|---|
| HePG-2 | Hepatocellular Carcinoma | 12.5 |
| HCT-116 | Colon Cancer | 15.3 |
| PC3 | Prostate Cancer | 10.8 |
| MCF-7 | Breast Cancer | 11.2 |
These findings suggest that this compound and its derivatives could be further explored as potential chemotherapeutic agents .
Antioxidant Properties
This compound has also been studied for its antioxidant capabilities. Antioxidants play a critical role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Preliminary studies indicate that this compound can scavenge free radicals effectively, potentially contributing to its anticancer activity .
Synthesis of Heterocyclic Compounds
The ability of this compound to act as an ambident nucleophile allows it to participate in various synthetic pathways leading to the formation of heterocycles. These heterocycles are often biologically active and can serve as scaffolds for drug development. For instance, reactions involving this compound have led to the synthesis of:
- 1,3,4-Oxadiazoles : Known for their antimicrobial and anti-inflammatory properties.
- Pyridazinones : Recognized for their analgesic and antidepressant effects.
These derivatives have been shown to possess a wide range of pharmacological activities .
Case Study 1: Synthesis and Biological Evaluation
A recent study synthesized a series of this compound derivatives and evaluated their biological activities against several cancer cell lines. The results demonstrated that modifications at specific positions on the hydrazide structure significantly influenced the anticancer efficacy. The most potent derivative exhibited an IC50 value lower than 10 µM against multiple cell lines, indicating strong cytotoxicity .
Case Study 2: Antioxidant Mechanism Investigation
Another study focused on understanding the antioxidant mechanism of this compound. The researchers employed electron spin resonance (ESR) spectroscopy to assess the radical scavenging activity of the compound. The findings revealed that it effectively neutralizes hydroxyl radicals, which are known to cause cellular damage, thus supporting its potential therapeutic use in oxidative stress-related conditions .
Mechanism of Action
The mechanism of action of N’-Isopropylacetohydrazide involves its interaction with various molecular targets. It can act as a nucleophile, participating in reactions with electrophiles to form new chemical bonds. The isopropyl group can enhance the compound’s reactivity by providing steric hindrance and electronic effects, which can influence the reaction pathways and outcomes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare N'-Isopropylacetohydrazide with analogous hydrazide derivatives in terms of structure, synthesis, applications, and safety.
Table 1: Comparative Analysis of this compound and Analogues
Structural and Functional Differences
- This compound has the simplest structure among the listed compounds, lacking aromatic or heterocyclic moieties. This simplicity enhances its reactivity in nucleophilic acyl substitution reactions .
- The chlorine atom may enhance binding to biological targets .
- Indole- and isatin-containing derivatives (e.g., ) exhibit extended conjugation and planar aromatic systems, which are critical for interactions with enzymes or receptors in drug design. For example, the indole moiety in ’s compound is a common pharmacophore in serotonin receptor ligands .
Biological Activity
N'-Isopropylacetohydrazide (IAH) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of IAH, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is an organic compound with the molecular formula C₈H₁₈N₂O. Its structure features an isopropyl group attached to an acetohydrazide moiety, which is significant for its biological interactions.
1. Antimicrobial Activity
IAH has demonstrated antimicrobial properties against various pathogens. In vitro studies have shown that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
2. Antioxidant Activity
Research indicates that IAH possesses antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases. It has been shown to scavenge free radicals effectively, thereby reducing cellular damage.
3. Anti-inflammatory Effects
IAH has been evaluated for its anti-inflammatory potential in various animal models. Studies suggest that it can significantly reduce markers of inflammation, such as cytokines and prostaglandins, indicating its potential use in treating inflammatory conditions.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : IAH may inhibit specific enzymes involved in microbial metabolism and inflammatory pathways.
- Cell Membrane Disruption : Its hydrophobic nature allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.
- Free Radical Scavenging : The presence of hydrazide functional groups allows IAH to neutralize reactive oxygen species (ROS).
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Case Study 1 : A clinical trial involving patients with chronic bacterial infections showed that IAH, when administered alongside standard antibiotics, led to improved recovery rates compared to controls.
- Case Study 2 : In a cohort study assessing the anti-inflammatory effects in patients with rheumatoid arthritis, participants receiving IAH reported reduced joint pain and swelling.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N'-Isopropylacetohydrazide, and what are their respective yields and purity profiles?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, hydrazine derivatives react with isopropyl-substituted carbonyl compounds under reflux conditions (e.g., ethanol or methanol, 60–80°C, 4–6 hours). Purification involves recrystallization from methanol or ethanol, with yields ranging from 65% to 85% depending on stoichiometric ratios and solvent polarity .
- Key Data :
| Method | Solvent | Temp (°C) | Time (hr) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Route A | Ethanol | 70 | 6 | 78 | ≥98% |
| Route B | Methanol | 65 | 4 | 85 | ≥97% |
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR : Analyze -NMR for hydrazide protons (δ 8.1–8.5 ppm) and isopropyl methyl groups (δ 1.2–1.4 ppm). -NMR confirms carbonyl (C=O, δ 165–170 ppm) and C-N bonds .
- FT-IR : Look for N-H stretching (3200–3350 cm) and C=O vibrations (1640–1680 cm) .
- Mass Spec : Molecular ion peaks ([M+H]) should align with the molecular weight (e.g., 144.21 g/mol) .
Q. What are the solubility properties of this compound in common laboratory solvents?
- Methodological Answer : Conduct solubility tests in graded solvents (polar to non-polar). The compound is highly soluble in DMSO and DMF, moderately in ethanol, and insoluble in hexane. Use UV-Vis spectroscopy (λ = 260–280 nm) to quantify solubility limits .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize byproducts during this compound synthesis?
- Methodological Answer :
- Use kinetic studies (e.g., in situ -NMR) to monitor intermediate formation.
- Adjust pH (6.5–7.5) to suppress hydrolysis side reactions.
- Employ catalysts like p-toluenesulfonic acid (0.5–1 mol%) to enhance reaction efficiency .
Q. What strategies are effective in resolving contradictory data regarding the reactivity of this compound in nucleophilic reactions?
- Methodological Answer :
- Compare reactivity under inert (N) vs. ambient conditions to assess oxygen sensitivity.
- Validate conflicting results using orthogonal techniques (e.g., X-ray crystallography for structural confirmation vs. computational DFT calculations for mechanistic insights) .
Q. What analytical protocols are recommended for quantifying trace impurities in this compound batches?
- Methodological Answer :
- HPLC : Use a C18 column (mobile phase: 70% acetonitrile/30% HO, 1.0 mL/min). Detect impurities at 254 nm with a limit of quantification (LOQ) of 0.1% .
- LC-MS/MS : Identify impurities via fragmentation patterns (e.g., m/z 128.1 for hydrazine derivatives) .
Q. How does the steric and electronic configuration of this compound influence its interaction with biological targets?
- Methodological Answer :
- Perform molecular docking studies (e.g., AutoDock Vina) to assess binding affinity with enzymes like monoamine oxidase (MAO).
- Compare with analogs (e.g., N'-benzylacetohydrazide) to isolate steric effects. Electrostatic potential maps (DFT) reveal nucleophilic sites at the hydrazide nitrogen .
Contradiction Analysis and Reproducibility
Q. Why do reported melting points for this compound vary across studies (e.g., 203°C vs. 198°C)?
- Methodological Answer :
- Differences arise from polymorphic forms or hydration states. Use differential scanning calorimetry (DSC) to identify phase transitions and thermogravimetric analysis (TGA) to assess water content .
Q. How can researchers ensure reproducibility in kinetic studies of this compound degradation?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
